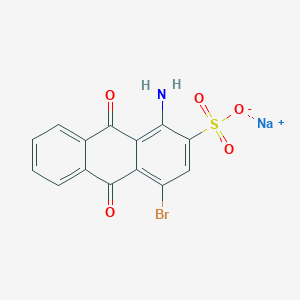
Bromamine acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromamine acid sodium salt, also known as 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt, is a chemical compound with the molecular formula C14H7BrNNaO5S and a molecular weight of 404.17 g/mol . This compound is primarily used as an intermediate in the production of dyes and pigments, particularly in the textile industry .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of bromamine acid sodium salt typically involves the bromination of 1-aminoanthraquinone followed by sulfonation. The process can be summarized as follows :
Bromination: 1-aminoanthraquinone is reacted with bromine in a suitable solvent such as dimethylformamide (DMF) to introduce a bromine atom at the 4-position of the anthraquinone ring.
Sulfonation: The brominated product is then treated with sulfuric acid to introduce a sulfonic acid group at the 2-position, forming 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid.
Neutralization: The sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Bromamine acid sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, which are important in its applications as dyes and pigments.
Common Reagents and Conditions
Substitution: Reactions typically involve nucleophiles like amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium dithionite are commonly employed.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which are valuable intermediates in dye synthesis .
科学研究应用
Bromamine acid sodium salt has several applications in scientific research:
作用机制
The mechanism of action of bromamine acid sodium salt primarily involves its ability to undergo substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in the synthesis of various dyes and pigments . The anthraquinone core also plays a role in its redox properties, which are important in its applications as a dye .
相似化合物的比较
Similar Compounds
1-aminoanthraquinone: A precursor in the synthesis of bromamine acid sodium salt.
1-amino-2-bromo-4-hydroxyanthraquinone: Another brominated anthraquinone derivative used in dye synthesis.
Anthraquinone-2-sulfonic acid sodium salt: A similar compound with a sulfonic acid group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonic acid group on the anthraquinone core. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of dyes and pigments .
属性
CAS 编号 |
6258-06-6 |
|---|---|
分子式 |
C14H8BrNNaO5S |
分子量 |
405.18 g/mol |
IUPAC 名称 |
sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21); |
InChI 键 |
JEPVBIMOJDNAAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br.[Na] |
Key on ui other cas no. |
6258-06-6 |
Pictograms |
Irritant |
相关CAS编号 |
116-81-4 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of bromaminic acid sodium salt in research?
A1: Bromaminic acid sodium salt (1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt) is not typically used directly in biological or medicinal applications. Instead, it serves as a crucial precursor for synthesizing a variety of other compounds. Specifically, it acts as a starting point for creating anthraquinone dyes and potentially biologically active compounds. This versatility stems from the reactivity of the bromine atom at the C4 position, which can be readily substituted with various (ar)alkylamino residues. [, ]
Q2: Are there any advantages to the reported methods of synthesizing bromaminic acid sodium salt?
A2: Yes, the research highlights several advantages to the proposed synthesis methods. For instance, one method details the direct preparation of bromaminic acid sodium salt from 1-aminoanthraquinone, achieving excellent yields (94-100%) and high purity. [] This direct approach can be highly beneficial in terms of efficiency and cost-effectiveness compared to multi-step syntheses. Additionally, the research describes a novel method for preparing the precursor 1-aminoanthraquinone-2-sulfonic acid that uses water for solvent recycling. This recycled solvent can be directly reused in subsequent steps, minimizing waste and contributing to a more sustainable approach. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















